Benzomethamine
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Overview
Description
Benzomethamine is a quaternary ammonium compound known for its high anticholinergic activity. It has been studied for its effects on various physiological systems, particularly in relation to its ability to block acetylcholine-induced spasms and other cholinergic responses .
Preparation Methods
Benzomethamine can be synthesized through several routes. One common method involves the reaction of N-diethylaminoethyl-N’-methyl-benzilamide with methobromide. This reaction typically requires specific conditions to ensure the formation of the desired quaternary ammonium compound . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Benzomethamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. .
Scientific Research Applications
Benzomethamine has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies of quaternary ammonium compounds and their interactions.
Industry: It is used in the development of anticholinergic agents and other related compounds.
Mechanism of Action
Benzomethamine exerts its effects by blocking the action of acetylcholine at cholinergic receptors. This blockade prevents acetylcholine from binding to its receptors, thereby inhibiting cholinergic responses such as muscle contractions and glandular secretions . The molecular targets involved include muscarinic and nicotinic acetylcholine receptors.
Comparison with Similar Compounds
Benzomethamine is similar to other quaternary ammonium compounds, such as atropine and Banthine. it has unique properties that distinguish it from these compounds:
Atropine: While both this compound and atropine are anticholinergic agents, this compound has a different chemical structure and may exhibit different pharmacokinetic properties.
Similar compounds include:
Properties
CAS No. |
17010-68-3 |
---|---|
Molecular Formula |
C22H31N2O2+ |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
diethyl-[2-[(2-hydroxy-2,2-diphenylacetyl)-methylamino]ethyl]-methylazanium |
InChI |
InChI=1S/C22H31N2O2/c1-5-24(4,6-2)18-17-23(3)21(25)22(26,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,26H,5-6,17-18H2,1-4H3/q+1 |
InChI Key |
XCEPXSCPQIRLCL-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
CC[N+](C)(CC)CCN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
17010-68-3 | |
Synonyms |
(2-(N-benziloyl-N-methylamino)ethyl)diethylmethylammonium chloride benzomethamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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